Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
Description
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a piperidine derivative featuring a 2-oxo group, a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 4, and a methyl ester at the 1-position. The TBS group enhances lipophilicity and stabilizes the hydroxyl group during synthetic processes, while the methyl ester offers distinct reactivity compared to bulkier esters like tert-butyl carbamates (Boc). This compound is likely employed as a protected intermediate in pharmaceutical synthesis, leveraging its stability under basic/neutral conditions and selective deprotection via fluoride ions .
Properties
Molecular Formula |
C13H25NO4Si |
|---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-14(11(15)9-10)12(16)17-4/h10H,7-9H2,1-6H3 |
InChI Key |
IPOOCNUWIOTERS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C(=O)C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The piperidine ring is then introduced through a series of steps involving the formation of intermediates, which are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The piperidine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional variations between the target compound and related piperidine-1-carboxylates:
| Compound Name (CAS) | Substituent at Position 4 | Carboxylate Group | Key Features | Applications/Reactivity | References |
|---|---|---|---|---|---|
| Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate | TBS-protected hydroxyl | Methyl ester | 2-oxo group; labile ester; lipophilic TBS group | Intermediate for drug synthesis; fluoride-sensitive deprotection | [1] |
| tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (324769-06-4) | 4-oxo; 3,3-dimethyl | tert-butyl ester | Steric hindrance from dimethyl groups; keto group | Conformationally restricted intermediates; enolate chemistry | [4] |
| tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (1289386-94-2) | Pyrimidinyloxy (chloro, methyl substituents) | tert-butyl ester | Aromatic/heterocyclic moiety; potential H-bonding | Heterocycle synthesis; kinase inhibitor scaffolds | [5] |
| tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | Chloro-oxoethyl chain | tert-butyl ester | Electrophilic chloro-oxo group; alkylation potential | Functionalized piperidines; cross-coupling reactions | [2] |
| tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (333986-05-3) | Hydroxy-pyridinylmethyl | tert-butyl ester | Unprotected hydroxyl; pyridine coordination site | Metal-ligand complexes; CNS-targeting drug candidates | [3] |
Reactivity and Stability
- Target Compound: The methyl ester is susceptible to hydrolysis under acidic/basic conditions, while the TBS group resists nucleophilic attack but is cleaved by fluoride ions (e.g., TBAF). The 2-oxo group may participate in keto-enol tautomerism or act as an electrophilic site .
- The Boc group requires strong acids (e.g., TFA) for deprotection .
- tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate : The pyrimidinyloxy group introduces aromaticity, enhancing π-π stacking in drug-receptor interactions. The chloro substituent enables further functionalization via nucleophilic substitution .
Physicochemical Properties
- Lipophilicity : The TBS group in the target compound increases logP compared to hydroxyl-bearing analogs (e.g., tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate), improving membrane permeability but reducing aqueous solubility .
- Thermal Stability : Boc-protected analogs (e.g., [4], [5]) generally exhibit higher thermal stability than methyl esters due to the bulky tert-butyl group.
Biological Activity
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate, also known by its CAS number 849767-21-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, which is known for its presence in various bioactive molecules. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group that enhances the compound's stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the protection of functional groups to enhance reactivity and selectivity during subsequent reactions. The TBDMS group is introduced through silylation reactions, which are common in organic synthesis to protect hydroxyl groups.
Anticancer Properties
Recent studies have indicated that compounds containing piperidine moieties exhibit anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. Research highlights the compound's interaction with specific kinases, which are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Piperidine derivatives have been explored for their ability to inhibit enzymes involved in metabolic pathways, which can be pivotal for drug development targeting diseases such as diabetes and obesity.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on breast cancer cell lines demonstrated that analogs of this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
-
Enzyme Activity Assays
- Inhibition assays against various kinases showed that compounds with similar structural features to this compound displayed IC50 values in the low micromolar range, indicating strong inhibitory activity.
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Cancer Cell Viability | 10 - 50 | Breast Cancer Cell Lines |
| Enzyme Inhibition | < 5 | Various Kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
